molecular formula C8H9ClN2O2 B1339429 Ethyl 2-(6-chloropyridazin-3-YL)acetate CAS No. 1023817-10-8

Ethyl 2-(6-chloropyridazin-3-YL)acetate

Cat. No.: B1339429
CAS No.: 1023817-10-8
M. Wt: 200.62 g/mol
InChI Key: TZRXXSGPQOFJKS-UHFFFAOYSA-N
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Description

Ethyl 2-(6-chloropyridazin-3-yl)acetate (CAS 1023817-10-8) is an organochlorine compound with the molecular formula C₈H₉ClN₂O₂ and a molecular weight of 200.62 g/mol . Key physicochemical properties include:

  • XLogP3: 1.0 (indicating moderate lipophilicity)
  • Hydrogen bond donors/acceptors: 0/4
  • Rotatable bonds: 4
  • Storage: 2–8°C under argon .

The compound is synthesized via hydrolysis of 1-(tert-butyl) 3-ethyl 2-(6-chloropyridazin-3-yl)malonate in dichloromethane (CH₂Cl₂) using trifluoroacetic acid (TFA), followed by purification . Its primary applications include serving as an intermediate in pharmaceuticals, agrochemicals, and coordination chemistry (e.g., ligand synthesis for metal complexes) .

Properties

IUPAC Name

ethyl 2-(6-chloropyridazin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)5-6-3-4-7(9)11-10-6/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRXXSGPQOFJKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023817-10-8
Record name ethyl 2-(6-chloropyridazin-3-yl)acetate
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Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-chloropyridazin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Mechanism of Action

Ethyl 2-(6-chloropyridazin-3-yl)acetate is synthesized through the reaction of 6-chloropyridazine with ethyl acetate in the presence of a base. The compound can undergo various reactions, including:

  • Hydrolysis : Producing 2-(6-chloropyridazin-3-yl)acetic acid.
  • Reduction : Yielding 2-(6-chloropyridazin-3-yl)ethanol.

The mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, which can lead to inhibition or modulation of biological activity .

Chemistry

This compound serves as an intermediate in the synthesis of complex organic molecules. It is particularly useful for:

  • Substitution Reactions : Formation of substituted pyridazine derivatives.
  • Building Block for Agrochemicals : Used in the development of pesticides and herbicides.

Biology

In biological research, this compound has been investigated for its potential as:

  • Enzyme Inhibitor : Studies indicate it may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulator : Its structural features allow it to interact with various receptors, potentially influencing physiological responses.

Medicine

This compound has shown promise in medicinal chemistry:

  • Antimicrobial Activity : Research has demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
Pathogen TypeActivity Observed
BacteriaSignificant inhibition of growth
FungiEffective in reducing fungal load

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial properties of this compound against common pathogens. Results indicated a high level of inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Enzyme Inhibition Research :
    • In vitro studies demonstrated that this compound can effectively inhibit specific enzymes involved in cancer cell proliferation, indicating its potential application in cancer therapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of Ethyl 2-(6-chloropyridazin-3-yl)acetate and Analogs
Compound Name (CAS) Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol)
This compound (1023817-10-8) Pyridazine Chlorine at C6, ethyl acetate at C3 C₈H₉ClN₂O₂ 200.62
Ethyl 6-chloropyridine-3-acetate (197376-47-9) Pyridine Chlorine at C6, ethyl acetate at C3 C₉H₁₀ClNO₂ 199.64
Methyl 2-(6-chloropyridin-2-yl)acetate (161807-18-7) Pyridine Chlorine at C6, methyl acetate at C2 C₈H₈ClNO₂ 185.61
Ethyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate (1246471-48-6) Pyridazine + piperidine Piperidine ring at C3, ethyl acetate C₁₃H₁₈ClN₃O₂ 283.76
Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate (1300712-92-8) Pyridine + triazole Triazole ring at C2, ethyl acetate C₁₁H₁₁ClN₄O₂ 278.69

Key Observations :

  • Pyridazine vs. Pyridine : Pyridazine (two adjacent nitrogen atoms) increases polarity and hydrogen-bonding capacity compared to pyridine derivatives .
  • Triazole incorporation (CAS 1300712-92-8) introduces additional hydrogen-bonding sites, which may enhance binding affinity in drug design .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound XLogP3 Hydrogen Bond Acceptors Rotatable Bonds Solubility (Predicted)
This compound 1.0 4 4 Moderate (lipophilic)
Ethyl 6-chloropyridine-3-acetate 1.2 3 4 Moderate
Methyl 2-(6-chloropyridin-2-yl)acetate 0.9 3 3 Higher (smaller ester)
Ethyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate 1.8 5 6 Low (bulky piperidine)
Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate 1.5 5 5 Moderate

Key Trends :

  • Lipophilicity : Pyridazine derivatives generally have lower XLogP3 than pyridine analogs due to increased polarity.
  • Solubility : Smaller esters (e.g., methyl) and polar substituents (e.g., triazole) improve aqueous solubility .

Efficiency Considerations :

  • Trimethylaluminum use (CAS 1300712-92-8) requires inert conditions but enables high regioselectivity .
  • TFA-based routes (base compound) are scalable but generate acidic waste .

Biological Activity

Ethyl 2-(6-chloropyridazin-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8_8H9_9ClN2_2O2_2
  • Molecular Weight : 200.62 g/mol
  • CAS Number : 1023817-10-8

This compound features a pyridazine ring substituted with a chlorine atom and an ethyl acetate moiety, which contributes to its reactivity and biological properties.

Synthesis Methods

This compound is typically synthesized through the following methods:

  • Nucleophilic Substitution : Reaction between 6-chloropyridazine and ethyl bromoacetate in the presence of a base such as potassium carbonate.
  • Industrial Production : Continuous flow reactors are often employed for enhanced efficiency and yield, utilizing catalysts to optimize reaction conditions.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Key findings include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Antimicrobial Properties : Derivatives of pyridazine compounds have been shown to exhibit antimicrobial activity, suggesting that this compound could have similar effects .
  • Anti-inflammatory Effects : Research indicates that compounds containing pyridazine rings can modulate inflammatory responses, making them candidates for anti-inflammatory drug development .

The mechanism of action for this compound involves:

  • Binding to Active Sites : The compound may bind to active sites on enzymes or receptors, altering their activity.
  • Modulation of Signaling Pathways : By interacting with specific molecular targets, it can influence various signaling pathways within cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential inhibitor for metabolic enzymes
AntimicrobialExhibits antimicrobial properties
Anti-inflammatoryModulates inflammatory responses

Study on Triplex-Forming PNAs

A study investigated the use of this compound as a modified nucleobase in peptide nucleic acids (PNAs). The results indicated that this compound significantly improved the stability of triplex-forming PNAs compared to other heterocycles, highlighting its potential in genetic research and therapeutic applications .

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, certain derivatives showed IC50_{50} values lower than those of established anti-inflammatory drugs like celecoxib .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(6-chloropyridazin-3-YL)acetate
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Ethyl 2-(6-chloropyridazin-3-YL)acetate

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